5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC8808053
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O3S |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C17H17N3O3S/c1-9-10(2)24-17(19-9)15-12(21)8-20(16(15)18)11-3-4-13-14(7-11)23-6-5-22-13/h3-4,7,18,21H,5-6,8H2,1-2H3 |
| Standard InChI Key | BDSLGNXIDYBSBA-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC4=C(C=C3)OCCO4)O)C |
| Canonical SMILES | CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC4=C(C=C3)OCCO4)O)C |
Introduction
Synthesis
The synthesis of similar compounds typically involves multiple steps, including condensation reactions and cyclization processes. For example, the synthesis of 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves several steps, often starting with commercially available precursors and using robust methods for generating this class of molecules.
Biological Activity
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Enzyme Inhibition: Compounds with benzodioxin and thiazole moieties may act as inhibitors for specific enzymes involved in disease pathways, such as neurological or oncological disorders.
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Pharmacological Potential: The unique structure suggests potential as therapeutic agents targeting critical biological processes.
Research Findings
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Structure-Activity Relationship (SAR) Studies: These studies are essential for understanding how modifications to the compound's structure affect its biological activity.
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In Vitro and In Vivo Studies: Further research is needed to evaluate the compound's efficacy and safety in biological systems.
Comparison with Similar Compounds
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